AdBrettPhos
Overview
Description
AdBrettPhos is a phosphine-based ligand used in the direct monoarylation of ammonia and suppresses diarylation . It is also a good ligand for five-membered heteroarene couplings and is employed in the preparation of phosphine-ligated palladium complexes to facilitate C-N coupling reactions .
Synthesis Analysis
AdBrettPhos was synthesized and used along with tBuBrettPhos in C-O coupling reactions at low temperatures . Pd catalysts containing these ligands were used to couple electron-neutral aryl bromides with phenols at room temperature for the first time .Molecular Structure Analysis
The molecular formula of AdBrettPhos is C43H61O2P . The average mass is 640.917 Da and the monoisotopic mass is 640.440918 Da .Chemical Reactions Analysis
AdBrettPhos is used in the direct monoarylation of ammonia and suppresses diarylation . It is also used in five-membered heteroarene couplings and in the preparation of phosphine-ligated palladium complexes to facilitate C-N coupling reactions .Physical And Chemical Properties Analysis
AdBrettPhos has a molecular formula of CHOP, an average mass of 640.917 Da, and a monoisotopic mass of 640.440918 Da . It has 2 H bond acceptors, 0 H bond donors, 9 freely rotating bonds, and 2 Rule of 5 violations . Its ACD/LogP is 13.59 .Scientific Research Applications
AdBrettPhos
AdBrettPhos is a phosphine-based ligand . It’s used in various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .
- Summary of the Application : AdBrettPhos is used in the direct monoarylation of ammonia and suppresses diarylation . It’s also a good ligand for five-membered heteroarene couplings . It’s employed in the preparation of phosphine-ligated palladium complexes to facilitate C-N coupling reactions .
- Results or Outcomes : The outcomes of these reactions would be the formation of new carbon-nitrogen (C-N), carbon-oxygen (C-O), or carbon-carbon (C-C) bonds, depending on the type of coupling reaction. The efficiency and selectivity of these reactions can be influenced by the choice of ligand, with AdBrettPhos often providing good results for certain types of substrates .
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Fluorination of Aryl Triflates
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AdBrettPhos Pd G3
- Summary of the Application : AdBrettPhos Pd G3 is a palladium precatalyst adorned by the bulk di-adamntyl BrettPhos ligand. This complex has been used in the monoarylation of ammonia, displaying aptitude for otherwise difficult 5-member heterocyclic substrates .
- Results or Outcomes : The outcomes of these reactions would be the formation of new carbon-nitrogen (C-N), carbon-oxygen (C-O), or carbon-carbon (C-C) bonds, depending on the type of coupling reaction .
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Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides
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Selective Monoarylation of Ammonium Triflate with Aryl Chlorides
Safety And Hazards
Future Directions
properties
IUPAC Name |
bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H61O2P/c1-25(2)34-17-35(26(3)4)39(36(18-34)27(5)6)40-37(44-7)9-10-38(45-8)41(40)46(42-19-28-11-29(20-42)13-30(12-28)21-42)43-22-31-14-32(23-43)16-33(15-31)24-43/h9-10,17-18,25-33H,11-16,19-24H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGHOZQCYNKWBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)OC)OC)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H61O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Di-1-adaMantylphosphino)-3,6-diMethoxy-2',4',6'-tri-i-propyl-1,1'-biphenyl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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